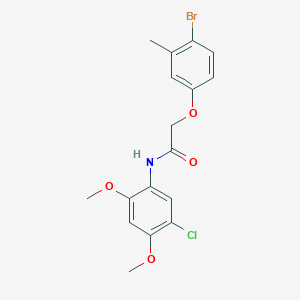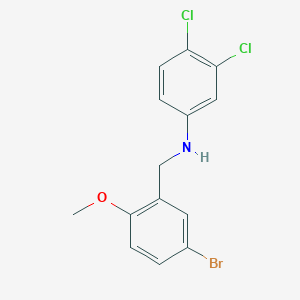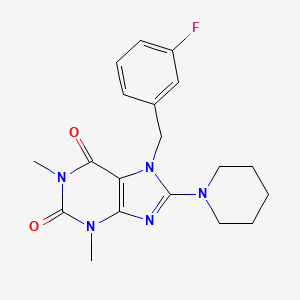![molecular formula C19H21N3O4 B3617394 N-(4-methoxyphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B3617394.png)
N-(4-methoxyphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea
Descripción general
Descripción
N-(4-methoxyphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea, also known as MMV008138, is a chemical compound that has been extensively studied for its potential as an antimalarial drug. This compound belongs to the class of urea-based inhibitors that target the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme, which is essential for the survival of the malaria parasite.
Mecanismo De Acción
N-(4-methoxyphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea targets the PfDHODH enzyme, which is involved in the de novo pyrimidine biosynthesis pathway of the malaria parasite. The inhibition of this enzyme leads to the depletion of pyrimidine nucleotides and ultimately, the death of the parasite. This compound has a unique binding mode to PfDHODH, which makes it a promising candidate for drug development.
Biochemical and Physiological Effects:
This compound has been shown to have specific effects on the malaria parasite, with no significant effects on human cells. The compound has been shown to inhibit the growth of the parasite at low concentrations and has a long half-life in vivo, making it a potential candidate for a single-dose treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-methoxyphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea in lab experiments include its specificity towards the malaria parasite, its low toxicity, and its potential as a single-dose treatment. However, the limitations of using this compound include the need for further studies to determine its efficacy against different strains of the parasite and its potential for resistance development.
Direcciones Futuras
There are several future directions for the development of N-(4-methoxyphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea as an antimalarial drug. These include:
1. Further optimization of the compound to improve its efficacy and pharmacokinetic properties.
2. Studies to determine the potential for resistance development and strategies to prevent it.
3. Clinical trials to determine the safety and efficacy of this compound in humans.
4. Studies to determine the potential for combination therapy with other antimalarial drugs.
5. Development of new formulations of this compound for improved delivery and dosing.
Conclusion:
This compound is a promising candidate for the development of a new antimalarial drug. The compound has shown specific activity against the malaria parasite, low toxicity, and good pharmacokinetic properties. Further studies are needed to determine its efficacy against different strains of the parasite and its potential for resistance development. Clinical trials are also needed to determine the safety and efficacy of this compound in humans.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea has been extensively studied for its potential as a new antimalarial drug. The compound has shown promising results in vitro and in vivo against different strains of the malaria parasite, including drug-resistant strains. This compound has also shown good pharmacokinetic properties and low toxicity in preclinical studies.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-(morpholine-4-carbonyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-25-17-8-6-16(7-9-17)21-19(24)20-15-4-2-14(3-5-15)18(23)22-10-12-26-13-11-22/h2-9H,10-13H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWMYMHSHNAGDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-bromo-4-methylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B3617318.png)
![1-[(2-bromo-4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3617322.png)
![N-({[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3617326.png)
![ethyl 2-({[(2,4-dimethylbenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3617337.png)
![N-(2,3-dimethylphenyl)-2-{[(3-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B3617351.png)



![N-(2-Fluoro-phenyl)-N-[2-oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-methanesulfonamide](/img/structure/B3617381.png)

![2-{4-[(benzylamino)sulfonyl]phenoxy}-N-(4-iodophenyl)acetamide](/img/structure/B3617422.png)
![N-(3-bromophenyl)-3-{4-[(isopropylamino)sulfonyl]phenyl}propanamide](/img/structure/B3617425.png)
![4-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}morpholine](/img/structure/B3617432.png)
![3-{[(3-ethylphenoxy)acetyl]amino}-N-isobutylbenzamide](/img/structure/B3617442.png)